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Compound of Interest

Compound Name: Nct-503

Cat. No.: B15611452 Get Quote

These application notes provide a comprehensive overview of the experimental use of NCT-
503, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various

cancer cell lines. The protocols outlined below are intended for researchers, scientists, and

professionals in drug development.

Introduction
NCT-503 is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo

serine biosynthesis pathway.[1][2] This pathway is often upregulated in cancer cells to support

their high proliferation rates and metabolic demands.[3][4] By inhibiting PHGDH, NCT-503
disrupts serine synthesis, leading to reduced proliferation, induction of apoptosis, and cell cycle

arrest in susceptible cancer cell models.[1][5] These notes provide detailed protocols for

evaluating the cellular effects of NCT-503 in vitro.
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Cell Line Cancer Type IC50 (µM) Assay Exposure Time

MDA-MB-468
Triple-Negative

Breast Cancer
20.2 ± 2.8 MTT 48 h[6]

MDA-MB-231
Triple-Negative

Breast Cancer
76.6 ± 3.2 MTT 48 h[6]

Hs 578T
Triple-Negative

Breast Cancer
93.4 ± 14.0 MTT 48 h[6]

A549
Non-Small Cell

Lung Cancer
16.44 MTT 72 h[7]

Various

Glioblastoma

Stem-like Cells

(GSCs)

Glioblastoma < 30 Not specified Not specified[4]
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Cellular Process Effect of NCT-503 Cell Lines Studied Key Findings

Cell Viability Decreased

Burkitt lymphoma,

Triple-Negative Breast

Cancer,

Neuroblastoma

Dose-dependent

reduction in cell

proliferation.[2][5][6]

Clonogenicity Decreased Burkitt lymphoma

Impaired ability of

single cells to form

colonies.[5]

Apoptosis Increased

Burkitt lymphoma,

Non-Small Cell Lung

Cancer

Induction of

programmed cell

death.[5][7]

Oxidative Stress Increased Burkitt lymphoma

Elevation of reactive

oxygen species (ROS)

and reduction of

glutathione (GSH).[5]

Cell Cycle Arrest

Non-Small Cell Lung

Cancer, Triple-

Negative Breast

Cancer

Induction of G2/M

phase arrest.[6][7]

Serine Synthesis Inhibited MDA-MB-468

Blocks glucose-

derived serine

synthesis.[1][8]

TCA Cycle Altered Neuroblastoma

Reroutes glucose-

derived carbons into

the TCA cycle.[2]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of NCT-503 on cancer cells.

Materials:
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NCT-503 (stock solution prepared in a suitable solvent like DMSO or Ethanol)[1]

Cancer cell lines of interest

Complete cell culture medium

96-well flat-bottom plates

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 6.5 × 10³ cells/well)

and allow them to adhere overnight.[6]

Prepare serial dilutions of NCT-503 in complete culture medium. The final concentrations

should typically range from 0.49 to 250 µM.[6]

Remove the overnight culture medium from the cells and replace it with the medium

containing different concentrations of NCT-503. Include a vehicle control (medium with the

solvent used to dissolve NCT-503).

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[6][7]

Add MTT reagent to each well and incubate for a period that allows for the formation of

formazan crystals (typically 2-4 hours).

Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan

crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using non-linear regression analysis.[4]
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Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by NCT-503.

Materials:

NCT-503

Cancer cell lines

6-well plates

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)[9]

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with NCT-503 at the desired concentrations for a

specified time (e.g., 24 hours).[5]

Harvest the cells (including any floating cells in the supernatant) by trypsinization and

centrifugation.

Wash the cells with cold PBS.

Resuspend the cell pellet in Annexin V Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's

instructions.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V- and PI-),

early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and

necrotic (Annexin V- and PI+) cells.[9]
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Reactive Oxygen Species (ROS) Measurement
This protocol measures intracellular ROS levels following NCT-503 treatment.

Materials:

NCT-503

Cancer cell lines

6-well plates

2′,7′-dichlorofluorescein diacetate (DCFH-DA) dye[7]

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with NCT-503 for the desired duration (e.g., 24 hours).[5]

[7]

Harvest and wash the cells.

Incubate the cells with DCFH-DA solution (e.g., 10 µM) at 37°C for 30 minutes in the dark.[7]

Wash the cells to remove excess dye.

Analyze the fluorescence of the cells using a flow cytometer. An increase in fluorescence

intensity indicates an increase in intracellular ROS levels.[5][7]

Western Blotting
This protocol is used to analyze the expression of specific proteins involved in signaling

pathways affected by NCT-503.

Materials:

NCT-503

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15611452?utm_src=pdf-body
https://www.benchchem.com/product/b15611452?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1200538/full
https://www.benchchem.com/product/b15611452?utm_src=pdf-body
https://www.researchgate.net/figure/PHGDH-inhibitor-NCT-503-decreases-viability-and-clonogenicity-generates-oxidative_fig4_339667061
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1200538/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1200538/full
https://www.researchgate.net/figure/PHGDH-inhibitor-NCT-503-decreases-viability-and-clonogenicity-generates-oxidative_fig4_339667061
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1200538/full
https://www.benchchem.com/product/b15611452?utm_src=pdf-body
https://www.benchchem.com/product/b15611452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell lines

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against target proteins (e.g., PHGDH, p53, p21, cyclin B1, cdc2, Bcl-2,

caspase-3, PARP, AMPK, mTOR, p70S6K)[2][7]

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with NCT-503 at various concentrations and time points.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Normalize the band intensities to a loading control (e.g., GAPDH or β-actin).[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8253182/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1200538/full
https://www.benchchem.com/product/b15611452?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8253182/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualizations
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Caption: Mechanism of action of NCT-503 in cancer cells.
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Cell Viability Assay Workflow

Seed Cells in 96-well Plate

Treat with NCT-503 (various concentrations)

Incubate (e.g., 48h)

Add MTT Reagent

Incubate (2-4h)

Solubilize Formazan

Measure Absorbance

Calculate IC50

Click to download full resolution via product page

Caption: Workflow for determining cell viability using the MTT assay.
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NCT-503 Induced Apoptosis Pathway

NCT-503 + PKM2-IN-1

Increased ROS

Bcl-2 (anti-apoptotic)

inhibits

Caspase-3

inhibits

PARP Cleavage

Apoptosis

Click to download full resolution via product page

Caption: Signaling pathway of apoptosis induced by NCT-503 in combination with PKM2-IN-1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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